![molecular formula C7H11N3O2 B1611515 1,3,7-Triazaspiro[4.5]decane-2,4-dione CAS No. 78222-09-0](/img/structure/B1611515.png)
1,3,7-Triazaspiro[4.5]decane-2,4-dione
Overview
Description
1,3,7-Triazaspiro[4.5]decane-2,4-dione (TPD) is an organic compound that is of great interest to scientists due to its potential applications in a variety of fields. TPD is a bicyclic compound with two nitrogen atoms in its structure and has a variety of interesting properties. It has been studied for its potential uses in organic synthesis, as an antimicrobial agent, and for its physiological effects.
Scientific Research Applications
Antimicrobial and Detoxification Applications
1,3,7-Triazaspiro[4.5]decane-2,4-dione derivatives have been studied for their antimicrobial properties. For instance, a derivative bonded onto cotton fabrics demonstrated biocidal effects against bacteria like Staphylococcus aureus and Escherichia coli. These chlorinated swatches also showed potential in oxidizing chemical mustard simulant to less toxic derivatives (Ren et al., 2009).
Synthesis and Antimicrobial Activity
Efficient methods for synthesizing 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, which possess antimicrobial properties, have been developed (Krolenko et al., 2015). These methods facilitate the creation of compounds with potential in combating microbial infections.
Biocidal Nanofibers
The compound has been integrated into nanosized polyacrylonitrile fibrous mats through electrospinning, rendering them biocidal after exposure to dilute hypochlorite solution. This suggests potential applications in water and air filtration (Ren et al., 2013).
Myelostimulating Activity
A variant of this compound, 1,3,8-Triazaspiro[4.5]decane-2,4-diones, has shown myelostimulating activity, particularly in artificially induced myelodepressive syndrome. This suggests potential applications in accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).
Potential in Anemia Treatment
1,3,8-Triazaspiro[4.5]decane-2,4-diones have been identified as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3, which are significant for the treatment of anemia. They have demonstrated efficacy in causing erythropoietin upregulation in vivo, showing potential as short-acting inhibitors with therapeutic applications for anemia (Váchal et al., 2012).
Anticonvulsant Activity
N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives have been evaluated for their anticonvulsant and neurotoxic properties. This research provides insights into the potential therapeutic applications of these derivatives in treating seizures (Obniska et al., 2006)
properties
IUPAC Name |
1,3,9-triazaspiro[4.5]decane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c11-5-7(10-6(12)9-5)2-1-3-8-4-7/h8H,1-4H2,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFDWSDBRBNQLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505768 | |
Record name | 1,3,7-Triazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-Triazaspiro[4.5]decane-2,4-dione | |
CAS RN |
78222-09-0 | |
Record name | 1,3,7-Triazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,7-triazaspiro[4.5]decane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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